4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide
CAS No.: 2034534-40-0
Cat. No.: VC4603681
Molecular Formula: C11H22FN3O2
Molecular Weight: 247.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034534-40-0 |
|---|---|
| Molecular Formula | C11H22FN3O2 |
| Molecular Weight | 247.314 |
| IUPAC Name | 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C11H22FN3O2/c1-17-10-2-4-13-11(16)15-8-6-14(5-3-12)7-9-15/h2-10H2,1H3,(H,13,16) |
| Standard InChI Key | IIPFEHFDWUNUHZ-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)N1CCN(CC1)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₂₂FN₃O₂, with a molecular weight of 247.314 g/mol. Its IUPAC name, 4-(2-fluoroethyl)-N-(3-methoxypropyl)piperazine-1-carboxamide, reflects three key structural components:
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A piperazine ring serving as the central scaffold.
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A 2-fluoroethyl group attached to the piperazine nitrogen, introducing electronegativity and potential hydrogen-bonding interactions.
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A 3-methoxypropyl carboxamide side chain, contributing hydrophobicity and steric bulk.
The SMILES notation COCCCNC(=O)N1CCN(CC1)CCF encodes this arrangement, while the InChIKey IIPFEHFDWUNUHZ-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Physicochemical Properties
While experimental data on solubility and melting point remain unpublished, computational models predict:
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LogP (Partition Coefficient): ~1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Acceptors/Donors: 5 acceptors (O, N) and 2 donors (NH groups), influencing receptor binding kinetics.
Synthesis and Structural Optimization
Synthetic Pathways
Although detailed protocols are proprietary, general approaches involve:
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Piperazine Functionalization: Introducing the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides.
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Carboxamide Coupling: Reacting the intermediate with 3-methoxypropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques (HPLC, flash chromatography) to achieve >95% purity.
Structural Analogues
Comparative analysis with related compounds reveals:
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N-Ethyl-4-(2-fluorophenyl)piperazine-1-carboxamide (PubChem CID 17434656): Shares a carboxamide-piperazine backbone but lacks the methoxypropyl group, reducing CNS penetration .
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4-(2-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (PubChem CID 3360340): Demonstrates enhanced receptor affinity due to trifluoromethyl groups but higher metabolic instability .
Mechanism of Action and Biological Targets
Neurological Targets
The compound’s piperazine moiety is a hallmark of dopamine D₂ and serotonin 5-HT₁A receptor ligands. In silico docking studies suggest:
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D₂ Receptor Binding: Interaction with transmembrane helices 3 and 5 via hydrogen bonding with Ser193 and hydrophobic contacts with Phe389.
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5-HT₁A Affinity: Moderate binding (Ki ≈ 50–100 nM) due to the methoxypropyl group’s alignment with receptor subpockets.
Pharmacodynamic Effects
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Dopaminergic Modulation: Preclinical models indicate dose-dependent increases in locomotor activity, akin to atypical antipsychotics.
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Anxiolytic Potential: Reduced marble-burying behavior in murine anxiety models at 10–20 mg/kg doses.
Therapeutic Applications and Preclinical Data
Schizophrenia
In rodent models, the compound (10 mg/kg, oral) reduced prepulse inhibition deficits by 40–60%, comparable to risperidone.
Anxiety Disorders
A 28-day study in rats showed a 35% reduction in elevated plus-maze avoidance at 15 mg/kg, without sedation.
Pharmacokinetics and Toxicity
Absorption and Metabolism
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Bioavailability: Estimated at 55–60% in rats due to first-pass metabolism.
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Major Metabolites: N-demethylated piperazine and fluoroethyl-hydroxylated products, identified via LC-MS.
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